6-Bromoquinazolin-2-amine and its derivatives have garnered significant attention in the field of medicinal chemistry due to their potential as therapeutic agents. The core structure of quinazoline is a fused double ring system that can be modified to produce compounds with a wide range of biological activities. Research has focused on synthesizing various derivatives and evaluating their pharmacological properties, particularly as inhibitors of kinases like the epidermal growth factor receptor (EGFR) and cdc2-like kinases (Clk)1 2 6.
In cancer research, 6-bromoquinazolin-2-amine derivatives have been synthesized and tested for their cytotoxic effects on various cancer cell lines. For instance, certain 4-anilino-6-bromoquinazolines with a 2-(4-chlorophenyl) substitution have shown significant cytotoxicity and selectivity against HeLa cells, a line of human cervical cancer cells1. The introduction of a 4-fluorophenyl group in these compounds has led to increased cytotoxicity, surpassing the activity of known EGFR inhibitors like Gefitinib1. These findings suggest that these derivatives could be potential candidates for targeted cancer therapies.
Beyond cancer research, 6-bromoquinazolin-2-amine derivatives have been explored for various pharmacological activities. Some derivatives have demonstrated anti-inflammatory, analgesic, and antibacterial properties, which could make them valuable in the development of new drugs for treating pain, inflammation, and bacterial infections4. The synthesis of these compounds involves creating a range of substituted 6-bromoquinazolinones, which are then tested for their pharmacological effects in comparison to standard drugs4.
In synthetic chemistry, the preparation of 6-bromoquinazolin-2-amine derivatives has been studied to develop efficient and practical protocols for the synthesis of quinazolines and tetrahydroquinazolines7. These compounds serve as key intermediates in the synthesis of various pharmaceuticals. For example, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one is an important intermediate in the production of drugs for treating colon and rectal cancers8. The optimization of synthetic routes for these intermediates is crucial for improving the yield and efficiency of drug production8.
6-Bromoquinazolin-2-amine is a chemical compound with the molecular formula and a molecular weight of 224.06 g/mol. This compound is classified as a brominated derivative of quinazolin-2-amine, which is part of the quinazoline family, known for their diverse biological activities. The compound has garnered interest in medicinal chemistry due to its potential applications in drug development and biological research.
6-Bromoquinazolin-2-amine is cataloged under the CAS number 190273-89-3 and can be sourced from various chemical suppliers. It is primarily classified as an organic compound within the heterocyclic category, specifically falling under the class of quinazolines. Quinazolines are recognized for their presence in numerous pharmaceutical agents, particularly those with anti-inflammatory, anti-cancer, and anti-microbial properties .
The synthesis of 6-Bromoquinazolin-2-amine can be achieved through several methods:
The molecular structure of 6-Bromoquinazolin-2-amine features a quinazoline ring system substituted with a bromine atom at the sixth position and an amino group at the second position. The structural representation can be summarized as follows:
The compound's structure allows for various interactions with biological targets, contributing to its pharmacological properties .
6-Bromoquinazolin-2-amine participates in several chemical reactions:
The mechanism of action for compounds like 6-Bromoquinazolin-2-amine generally involves interaction with specific biological targets, such as enzymes or receptors. These interactions can inhibit or activate pathways related to inflammation, cancer progression, or microbial resistance. The precise mechanism often requires detailed biochemical studies to elucidate how these compounds affect cellular processes .
The physical and chemical properties of 6-Bromoquinazolin-2-amine include:
Relevant data from studies indicate that this compound exhibits stability under normal laboratory conditions but may require careful handling due to its bromine content, which could pose toxicity risks if not managed properly .
6-Bromoquinazolin-2-amine has several scientific applications:
The systematic IUPAC name for this heterocyclic aromatic compound is 6-bromoquinazolin-2-amine [2] [3] [9]. This name reflects its core quinazoline structure with a bromine substituent at the 6-position and an amino group at the 2-position. The compound is documented under numerous synonyms across chemical databases and commercial catalogs, including:
Table 1: Common Synonyms of 6-Bromoquinazolin-2-amine
Synonym | Source |
---|---|
2-Amino-6-bromoquinazoline | Alfa Chemistry [3] |
6-Bromo-2-quinazolinamine | Sigma-Aldrich [2] |
6-Bromoquinazolin-2-ylamine | Matrix Fine Chemicals [4] |
The primary CAS Registry Number assigned to 6-bromoquinazolin-2-amine is 190273-89-3 [2] [3] [9]. A distinct CAS number (791626-58-9) is sometimes erroneously associated with this compound but actually corresponds to 6-bromo-2-quinolinamine, a structurally different molecule featuring a quinoline core [5] [8]. The European Community (EC) Number is 815-719-2, and the DSSTox Substance ID is DTXSID40376433 [3] [9]. Regulatory classifications categorize it as a Warning-labeled substance (GHS07) with hazard statements H302, H315, H319, and H335 (indicating potential health risks upon ingestion, skin contact, eye exposure, or inhalation) [2] [10].
Table 2: Regulatory and Identifier Information
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 190273-89-3 | Apollo Scientific [2] |
EC Number | 815-719-2 | Alfa Chemistry [3] |
DSSTox Substance ID | DTXSID40376433 | PubChem [9] |
GHS Signal Word | Warning | Sigma-Aldrich [10] |
While experimental X-ray crystallography data for 6-bromoquinazolin-2-amine was not available in the provided sources, computational predictions indicate a density of 1.744 g/cm³ [3]. This value aligns with typical crystalline aromatic heterocycles. The molecule’s planar quinazoline ring system likely facilitates tight crystal packing, contributing to its solid state at room temperature [3] [5]. The bromine atom’s van der Waals volume and the hydrogen-bonding capability of the amino group significantly influence lattice geometry and intermolecular interactions.
Although explicit spectral data (NMR, IR, UV-Vis) were not detailed in the search results, key inferences can be drawn:
6-Bromoquinazolin-2-amine is a solid under ambient conditions [2] [10]. Conflicting melting point values are reported:
Table 3: Thermal Properties of 6-Bromoquinazolin-2-amine
Property | Value | Source |
---|---|---|
Boiling Point (predicted) | 425.3 ± 37.0 °C | Alfa Chemistry [3] |
Boiling Point (observed) | 270–272 °C | Apollo Scientific [2] |
Flash Point | 211.0 °C | LookChem [7] |
The predicted pKa value is 4.94 ± 0.26 [9], indicating weak basicity consistent with quinazoline derivatives. This protonation likely occurs at N3 of the ring rather than the amino group, which would exhibit lower basicity. Stability data specifies storage at 2–8°C, protected from light [2] [5] [8], implying sensitivity to thermal degradation or photolysis. The vapor pressure is negligible (0 mmHg at 25°C) [3] [7], reducing volatility concerns. Refractive index predictions (1.747) further characterize its optical behavior [7].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3